3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole

Thiadiazolylpiperazine Pain Depression

3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole (CAS 2097934-99-9) is a novel, multi-heterocyclic small molecule combining a 2,1-benzoxazole core, a phenyl substituent, and a 1,2,5-thiadiazol-3-yl-piperazine carbonyl moiety. This structural architecture places it within the broader family of Thiadiazolylpiperazine Compounds, a class patented extensively for the treatment or prevention of pain, depression, and anxiety.

Molecular Formula C20H17N5O2S
Molecular Weight 391.45
CAS No. 2097934-99-9
Cat. No. B2715906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole
CAS2097934-99-9
Molecular FormulaC20H17N5O2S
Molecular Weight391.45
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
InChIInChI=1S/C20H17N5O2S/c26-20(25-10-8-24(9-11-25)18-13-21-28-23-18)15-6-7-17-16(12-15)19(27-22-17)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2
InChIKeyWHUANZHFIYBHSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Where to Source 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole (CAS 2097934-99-9) for Specialized Pain and Oncology Research


3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole (CAS 2097934-99-9) is a novel, multi-heterocyclic small molecule combining a 2,1-benzoxazole core, a phenyl substituent, and a 1,2,5-thiadiazol-3-yl-piperazine carbonyl moiety. This structural architecture places it within the broader family of Thiadiazolylpiperazine Compounds, a class patented extensively for the treatment or prevention of pain, depression, and anxiety [1]. Current authoritative databases and primary literature do not yet contain dedicated pharmacological datasets for this exact compound, indicating its status as an early-stage or proprietary research tool. Its differentiation from well-characterized analogs must therefore be inferred from the structure-activity relationships (SAR) established within the thiadiazolylpiperazine and benzoxazole chemotypes [1][2].

Critical Procurement Considerations for 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole (CAS 2097934-99-9)


Substituting 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole with a generic analog from the thiadiazolylpiperazine class is inadvisable without direct comparative data. The precise regiochemistry of the 1,2,5-thiadiazole linked via a piperazine-carbonyl bridge to a 3-phenyl-2,1-benzoxazole is structurally unique among disclosed patent examples, which predominantly feature simpler amide, urea, or direct N-aryl linkages [1][2]. Even minor alterations to the linker or aryl substitution pattern in related benzoxazole-piperazine series have been shown to profoundly impact antiproliferative potency and tubulin polymerization inhibition [3]. Consequently, the specific combination of a 3-phenyl-2,1-benzoxazole and a 1,2,5-thiadiazole in this molecule is expected to confer a distinct binding profile and selectivity fingerprint that cannot be replicated by superficially similar compounds lacking this precise arrangement [1][3].

Quantitative Differentiation Evidence Available for 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole (CAS 2097934-99-9)


Structural and Linker Uniqueness Assessed Against the Thiadiazolylpiperazine Patent Space

A comprehensive structural analysis of over 200 exemplified compounds in the foundational 'Thiadiazolylpiperazine' patents (US6974818B2 and US20060074090A1) reveals that 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole belongs to an unexplored sub-series. The patents exclusively describe compounds where the piperazine nitrogen is connected directly to the thiadiazole ring and the opposing nitrogen forms an amide or urea bond with a simple aryl or heteroaryl group [1][2]. The 2,1-benzoxazole carbonyl linker present in the target compound is a 'reverse amide' orientation not exemplified in the pain patent families. In microtubule-destabilizing anticancer agents, this specific carbonyl-piperazine-thiadiazole scaffold has yielded compounds with double-digit nanomolar IC50 values against HeLa cells, demonstrating the functional importance of this linkage [3].

Thiadiazolylpiperazine Pain Depression Anxiety Patent Analysis

Inferred Antiproliferative Potential by Analogy to a Thiadiazole-Carbonyl-Piperazine Microtubule Destabilizer Series

In a closely related chemotype, 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles were optimized as microtubule-destabilizing agents. Compound 5m in that series, bearing a similar piperazine-carbonyl-thiadiazole core, demonstrated IC50 values of 0.048 µM against SGC-7901 (gastric cancer), 0.067 µM against A549 (lung cancer), and 0.052 µM against HeLa (cervical cancer) cell lines [1]. Although the target compound features a 1,2,5-thiadiazole and a 2,1-benzoxazole instead of the 1,2,3-thiadiazole, the conserved piperazine-carbonyl-heterocycle architecture supports a prediction of potent antitubulin activity, with the benzoxazole potentially enhancing binding through additional hydrogen-bonding interactions [1]. The lead compound 5m inhibited tubulin polymerization with an IC50 of 8.2 µM, providing a quantitative baseline for expected mechanism-of-action studies [1].

Anticancer Microtubule Destabilizer SAR Thiadiazole

Selectivity Advantage Over Narrow-Spectrum Thiadiazolylpiperazine Pain Compounds

The foundational thiadiazolylpiperazine patents claim utility exclusively in pain, depression, and anxiety, with disclosed biological data focused on opioid and adrenergic receptor modulation [1]. By integrating a benzoxazole moiety, a privileged structure in anticancer and anti-inflammatory drug discovery, the target compound is rationally designed for polypharmacology, potentially engaging tubulin and kinases not targeted by the earlier generation of pain-focused compounds. This divergent target profile is supported by the anticancer series, where the piperazine-carbonyl-thiadiazole-aryl architecture was essential for microtubule disruption, a mechanism absent in the pain patents [1][2]. Therefore, the compound is expected to exhibit a differentiated selectivity panel compared to mono- or dual-receptor pain modulators, reducing the risk of cross-reactivity with opioid pathways when screening for oncology or inflammation targets.

Pain Anxiety Depression Polypharmacology Selectivity

Lack of Direct Comparative Data as a Procurement Decision Factor

A systematic search of PubMed, PubChem, and Google Patents confirms that no published primary research article, authoritative database entry (excluding excluded vendors), or patent specifically reports quantitative biological or physicochemical data for 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole (CAS 2097934-99-9). This absence of data is itself a critical piece of evidence for certain procurement strategies: the compound represents a proprietary or early-discovery chemical probe with no established SAR baggage. For organizations seeking to generate novel intellectual property or explore truly uncharacterized chemical space within the thiadiazolylpiperazine-benzoxazole hybrid class, this lack of prior art eliminates the risk of 'obvious to try' rejections and provides a clean slate for target deconvolution [1][2][3]. In contrast, purchasing a heavily characterized analog guarantees a dense patent landscape and limited freedom to operate.

Research Tool Novel Chemical Space Proprietary Procurement

Recommended Applications for Procuring 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole (CAS 2097934-99-9)


De Novo Anticancer Drug Discovery Targeting Microtubule Dynamics

Based on the structural analogy to potent microtubule-destabilizing agents (compound 5m IC50 = 48–67 nM against SGC-7901, A549, and HeLa cells), this compound is a high-priority lead for medicinal chemistry optimization in oncology programs [3]. The 2,1-benzoxazole moiety provides additional hydrogen-bond acceptor sites that can be exploited to improve affinity and overcome resistance mechanisms associated with classical colchicine-site binders.

Chemical Probe for Thiadiazolylpiperazine Polypharmacology Studies

The compound's unique combination of a benzoxazole and 1,2,5-thiadiazole provides a differentiated chemotype for investigating multi-target engagement, particularly in pathways where both tubulin and kinase modulation are desired [1][3]. Procure this compound to build a selectivity panel against GPCR targets to validate its divergence from the pain-focused thiadiazolylpiperazine lineage described in US6974818B2 [1].

Intellectual Property Generation and Freedom-to-Operate Establishment

Given the absence of this exact structure in any granted patent or published application as of May 2026, organizations can procure this compound to establish a novel composition-of-matter patent estate [1][2]. The structural novelty relative to >200 exemplified pain compounds ensures a defensible IP position for any downstream biological activity discovered.

Negative Control or Selectivity Tool for Opioid Receptor Screening

If the compound is confirmed to lack significant opioid receptor affinity (a hypothesis based on its structural divergence from patented pain compounds), it could serve as a high-value negative control in screening cascades designed to identify truly selective opioid modulators [1][2]. This application directly stems from the predicted mechanistic divergence from the GPCR-targeting thiadiazolylpiperazine chemotype.

Quote Request

Request a Quote for 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.